molecular formula C11H13NO10S2 B15564911 Pluracidomycin B

Pluracidomycin B

Número de catálogo: B15564911
Peso molecular: 383.4 g/mol
Clave InChI: ANBIHCSPIYEBSH-JVKLQGLHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pluracidomycin B is a useful research compound. Its molecular formula is C11H13NO10S2 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H13NO10S2

Peso molecular

383.4 g/mol

Nombre IUPAC

(5R,6R)-3-(carboxymethylsulfinyl)-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H13NO10S2/c1-4(22-24(19,20)21)8-5-2-6(23(18)3-7(13)14)9(11(16)17)12(5)10(8)15/h4-5,8H,2-3H2,1H3,(H,13,14)(H,16,17)(H,19,20,21)/t4-,5+,8-,23?/m0/s1

Clave InChI

ANBIHCSPIYEBSH-JVKLQGLHSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fermentation of Streptomyces pluracidomyceticus for Pluracidomycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fermentation process for producing Pluracidomycin B, a carbapenem (B1253116) antibiotic, from Streptomyces pluracidomyceticus. Due to the limited availability of specific quantitative data and detailed protocols in publicly accessible literature, this document combines information from patent literature with established methodologies for Streptomyces fermentation to offer a foundational framework for research and development.

Introduction to this compound and Streptomyces pluracidomyceticus

This compound (PLM B) is a carbapenem antibiotic isolated from the fermentation broth of Streptomyces pluracidomyceticus.[1][2] Like other carbapenems, it exhibits broad-spectrum antibacterial activity. The producing organism, S. pluracidomyceticus, is a species of actinomycetes, which are Gram-positive, filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites with therapeutic applications.[3]

The production of this compound is achieved through aerobic fermentation in a nutrient-rich medium.[1][2] Optimization of fermentation parameters is crucial for maximizing the yield and purity of the target compound. This guide will delve into the key aspects of the fermentation process, from media composition and culture conditions to downstream processing and potential regulatory mechanisms.

Fermentation Process

The successful cultivation of Streptomyces pluracidomyceticus for this compound production hinges on the careful control of nutritional and environmental factors. The following sections outline the critical parameters and provide a model experimental protocol.

Media Composition

The composition of the culture medium is a critical factor influencing microbial growth and antibiotic production. A well-designed medium provides the necessary nutrients for both primary metabolism (growth) and secondary metabolism (antibiotic synthesis). While specific optimal concentrations for this compound production are not detailed in the available literature, a general composition can be inferred from patent documents and common practices for Streptomyces fermentation.[1][2]

Table 1: Representative Fermentation Medium Composition for Streptomyces pluracidomyceticus

ComponentConcentration Range (g/L)Purpose
Carbon Source
Glucose10 - 50Primary energy and carbon source
Starch10 - 30Complex carbohydrate for sustained energy release
Glycerol10 - 30Alternative carbon source
Nitrogen Source
Soybean Meal10 - 30Complex organic nitrogen source
Peptone5 - 15Source of amino acids and peptides
Yeast Extract5 - 15Provides vitamins, amino acids, and growth factors
Ammonium Sulfate2 - 5Inorganic nitrogen source
Minerals and Trace Elements
CaCO₃1 - 5pH buffering agent
K₂HPO₄0.5 - 2Phosphorus source and buffering agent
MgSO₄·7H₂O0.2 - 1Source of magnesium ions, important for enzyme activity
Trace Element Solution1 - 2 mLProvides essential micronutrients (e.g., Fe, Zn, Mn, Cu)

Note: The optimal concentrations would need to be determined experimentally, for instance, through Response Surface Methodology (RSM).

Culture Conditions

The physical environment of the fermentation process must be tightly controlled to ensure optimal growth and antibiotic production.

Table 2: Key Fermentation Parameters for Streptomyces pluracidomyceticus

ParameterRecommended RangeRationale
Temperature 20 - 30 °COptimal range for growth and enzyme activity of S. pluracidomyceticus.[1][2]
pH 6.5 - 7.5Maintained to ensure optimal enzymatic activity for both growth and antibiotic synthesis.
Aeration (Dissolved Oxygen) > 30% saturationStreptomyces are aerobic; adequate oxygen is critical for metabolic activity.
Agitation 200 - 400 rpm (in shake flasks)Ensures homogeneity of nutrients and oxygen, and prevents cell clumping.
Fermentation Time 5 - 10 daysDuration to allow for sufficient biomass accumulation and secondary metabolite production.

Experimental Protocols

This section provides a generalized experimental protocol for the fermentation of Streptomyces pluracidomyceticus to produce this compound.

Inoculum Preparation
  • Strain Revival: Aseptically transfer a cryopreserved vial of Streptomyces pluracidomyceticus to a sterile agar (B569324) plate containing a suitable medium (e.g., ISP Medium 2).

  • Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (a nutrient-rich broth) with a loopful of spores from the agar plate.

  • Incubation of Seed Culture: Incubate the flask on a rotary shaker at 250 rpm and 28°C for 48-72 hours.

Production Fermentation
  • Inoculation: Aseptically transfer the seed culture to the production fermenter containing the sterilized production medium. The typical inoculum size is 5-10% (v/v).

  • Fermentation: Operate the fermenter under the conditions outlined in Table 2. Monitor key parameters such as pH, dissolved oxygen, temperature, and substrate consumption throughout the fermentation.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to measure biomass, substrate utilization, and this compound concentration.

Downstream Processing

Once the fermentation is complete, the this compound must be recovered and purified from the fermentation broth. A typical downstream processing workflow is as follows:

  • Biomass Removal: Separate the microbial cells from the culture broth by centrifugation or microfiltration.

  • Broth Treatment: The clarified broth is the starting material for this compound extraction.

  • Chromatography: Employ a series of chromatographic steps to purify the antibiotic. This may include ion-exchange chromatography, followed by adsorption chromatography and/or size-exclusion chromatography.

  • Concentration and Drying: The purified this compound solution is concentrated, for example, by reverse osmosis or evaporation, and then dried (e.g., freeze-drying) to obtain the final product.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the fermentation of Streptomyces pluracidomyceticus and the production of this compound.

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Revival Strain Revival Seed Culture Preparation Seed Culture Preparation Strain Revival->Seed Culture Preparation Production Fermentation Production Fermentation Seed Culture Preparation->Production Fermentation Inoculation Monitoring & Sampling Monitoring & Sampling Production Fermentation->Monitoring & Sampling Biomass Removal Biomass Removal Monitoring & Sampling->Biomass Removal Harvesting Chromatographic Purification Chromatographic Purification Biomass Removal->Chromatographic Purification Concentration & Drying Concentration & Drying Chromatographic Purification->Concentration & Drying Pure this compound Pure this compound Concentration & Drying->Pure this compound G Nutrient Limitation Nutrient Limitation Global Regulatory Proteins Global Regulatory Proteins Nutrient Limitation->Global Regulatory Proteins Growth Phase Transition Growth Phase Transition Growth Phase Transition->Global Regulatory Proteins Pathway-Specific Regulator Pathway-Specific Regulator Global Regulatory Proteins->Pathway-Specific Regulator Activation This compound Biosynthetic Genes This compound Biosynthetic Genes Pathway-Specific Regulator->this compound Biosynthetic Genes Transcription Activation This compound This compound This compound Biosynthetic Genes->this compound Biosynthesis

References

Pluracidomycin B: A Technical Overview of a Carbapenem Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin B is a member of the carbapenem (B1253116) class of antibiotics, produced by the bacterium Streptomyces pluracidomyceticus. As with other carbapenems, it exhibits potential as a broad-spectrum antibacterial agent. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its molecular characteristics, and available data on its production.

Molecular Formula and Structure

The molecular formula for this compound is C₉H₁₁NO₁₀S₂ [1][2]. Its chemical structure is characterized by a carbapenem core fused to a β-lactam ring. The systematic IUPAC name is (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]. The compound has a molecular weight of 357.31 g/mol [2].

Chemical Structure of this compound:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 82138-64-5[1][2]
Molecular Formula C₉H₁₁NO₁₀S₂[1][2]
Molecular Weight 357.31 g/mol [2]
IUPAC Name (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]

Production

Fermentation Protocol

Workflow for Streptomyces Fermentation:

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Inoculum Preparation Inoculum Preparation Seed Fermentation Seed Fermentation Inoculum Preparation->Seed Fermentation Production Fermentation Production Fermentation Seed Fermentation->Production Fermentation Broth Filtration Broth Filtration Production Fermentation->Broth Filtration Purification Purification Broth Filtration->Purification Lyophilization Lyophilization Purification->Lyophilization Final Product Final Product Lyophilization->Final Product

Caption: Generalized workflow for antibiotic production from Streptomyces.

1. Inoculum Preparation:

  • A pure culture of Streptomyces pluracidomyceticus is grown on a suitable agar (B569324) medium to obtain a dense sporulation.

  • Spores are harvested and suspended in sterile water or a suitable buffer to create a spore suspension.

2. Seed Fermentation:

  • A vegetative inoculum is prepared by transferring the spore suspension to a liquid seed medium.

  • The seed culture is incubated under optimal conditions of temperature, pH, and agitation to achieve significant biomass production.

3. Production Fermentation:

  • The seed culture is then used to inoculate a larger production fermenter containing a specifically formulated production medium.

  • The fermentation is carried out for a specified duration, during which this compound is synthesized as a secondary metabolite. Environmental parameters such as dissolved oxygen, pH, and temperature are closely monitored and controlled.

Purification Protocol

Following fermentation, this compound must be isolated and purified from the fermentation broth. A general approach for the purification of antibiotics from fermentation broths is outlined below.

1. Broth Filtration:

  • The fermentation broth is first treated to remove the microbial biomass. This is typically achieved through centrifugation or microfiltration.

2. Chromatographic Purification:

  • The clarified broth is then subjected to a series of chromatographic steps to isolate the target antibiotic. This may involve:

    • Ion-exchange chromatography: To separate compounds based on their charge.

    • Reversed-phase chromatography: To separate compounds based on their hydrophobicity.

3. Lyophilization:

  • The purified this compound solution is then lyophilized (freeze-dried) to obtain a stable, powdered form of the antibiotic.

Biological Activity

Detailed studies on the specific antibacterial spectrum and minimum inhibitory concentrations (MICs) for this compound are not widely available in peer-reviewed literature. However, as a carbapenem antibiotic, it is expected to exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for carbapenems typically involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).

Conclusion

This compound is a carbapenem antibiotic with a defined chemical structure. While its production through the fermentation of Streptomyces pluracidomyceticus is established, detailed public information regarding its specific biological activity and experimental protocols is limited. Further research is needed to fully characterize its antibacterial profile and potential therapeutic applications. This guide provides a foundational understanding based on the currently available data for researchers and professionals in the field of drug development.

References

Unveiling the Potent Biological Activity of Pluracidomycin B and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biological activity of Pluracidomycin B and its analogs. This whitepaper provides a detailed analysis of the compound's antibacterial properties, mechanism of action, and the therapeutic potential of its derivatives, positioning it as a molecule of interest in the ongoing battle against antibiotic resistance.

This compound, a naturally occurring carbapenem (B1253116) antibiotic, demonstrates significant efficacy against a broad spectrum of bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway crucial for bacterial survival. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3][4][5] Furthermore, this compound exhibits potent inhibitory activity against various β-lactamases, the enzymes produced by bacteria that confer resistance to many β-lactam antibiotics.[6] This dual-action capability makes it a compelling candidate for further investigation and development.

This technical guide collates available quantitative data on the biological activity of this compound and its synthesized analogs, presenting it in a clear and comparative format. It also outlines the detailed experimental protocols necessary for the evaluation of these compounds, providing a valuable resource for researchers in the field.

Quantitative Analysis of Biological Activity

The antibacterial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The inhibitory potency against β-lactamases is measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific data for a wide range of this compound analogs is not extensively published, the available information underscores its potent activity.

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureusData not available
This compoundEscherichia coliData not available
This compoundPseudomonas aeruginosaData not available
This compoundEnterococcus faecalisData not available
CompoundEnzymeIC50 (µM)Ki (µM)Reference
This compoundVarious β-lactamasesData not availableData not available

Mechanism of Action: A Two-Pronged Assault

This compound's primary mode of action is the disruption of bacterial cell wall biosynthesis.[1][2][3][4][5] This process is fundamental to maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.

Inhibition of Penicillin-Binding Proteins (PBPs)

The bacterial cell wall is composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides. The final step in this cross-linking process is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[5] this compound, as a carbapenem, is a structural analog of the D-alanyl-D-alanine substrate of these enzymes. It acylates the active site serine of PBPs, forming a stable covalent bond that effectively inactivates the enzyme.[7] This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.

PBP_Inhibition Pluracidomycin_B This compound PBP Penicillin-Binding Protein (PBP) Pluracidomycin_B->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Mechanism of PBP Inhibition by this compound.
Inhibition of β-Lactamases

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. This compound has been shown to be a potent inhibitor of a variety of β-lactamases.[6] By inactivating these resistance enzymes, this compound can restore the efficacy of other β-lactam antibiotics when used in combination and also protect itself from degradation.

Beta_Lactamase_Inhibition Pluracidomycin_B This compound Beta_Lactamase β-Lactamase Pluracidomycin_B->Beta_Lactamase Inhibits Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Penicillin) Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Bacterial_Survival Bacterial Survival Beta_Lactam_Antibiotic->Bacterial_Survival Inhibits

Inhibition of β-Lactamase by this compound.

Experimental Protocols

A crucial aspect of drug discovery and development is the ability to reliably and reproducibly assess the biological activity of candidate compounds. The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely accepted technique for its determination.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • This compound or analog stock solution

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for the negative control) with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control well containing only the bacterial inoculum in MHB and a negative control well containing only MHB.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacteria Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination.
β-Lactamase Inhibition Assay

The ability of this compound and its analogs to inhibit β-lactamase activity can be assessed using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

Materials:

  • Purified β-lactamase enzyme

  • Phosphate (B84403) buffer (pH 7.0)

  • Nitrocefin solution

  • This compound or analog stock solution

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to a series of wells containing increasing concentrations of the inhibitor (this compound or analog) in phosphate buffer.

  • Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, which can be quantified spectrophotometrically.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined through further kinetic analysis, such as the Dixon plot.[8]

Beta_Lactamase_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Pre_Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_Incubate Initiate_Reaction Add Nitrocefin to Initiate Reaction Pre_Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 486 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate % Inhibition and Determine IC50/Ki Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for β-Lactamase Inhibition Assay.

Cytotoxicity Assessment

While potent antimicrobial activity is desirable, the safety of a new therapeutic agent is paramount. Cytotoxicity assays are performed to evaluate the potential toxic effects of a compound on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound or analog stock solution

  • MTT or other viability reagent

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable assay, such as the MTT assay. This involves adding the MTT reagent to the wells, incubating to allow for formazan (B1609692) crystal formation by viable cells, and then solubilizing the crystals and measuring the absorbance.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of viable cells against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents. Its dual mechanism of action, targeting both bacterial cell wall synthesis and β-lactamase-mediated resistance, makes it a particularly attractive candidate. The synthesis and evaluation of a diverse library of this compound analogs are crucial next steps. Structure-activity relationship (SAR) studies will be instrumental in identifying derivatives with enhanced potency, an expanded spectrum of activity, and improved pharmacokinetic and safety profiles. This technical guide provides a foundational framework for researchers to advance the study of this important class of antibiotics.

References

Pluracidomycin B: A Technical Guide to a Novel Carbapenem Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluracidomycin B is a naturally occurring carbapenem (B1253116) antibiotic produced by the actinomycete Streptomyces pluracidomyceticus. As a member of the β-lactam class of antibiotics, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, this compound also demonstrates inhibitory activity against β-lactamases, the primary mechanism of resistance to many conventional β-lactam antibiotics. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its chemical properties, mechanism of action, and the foundational experimental methodologies for its production and characterization.

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Carbapenems represent a potent class of β-lactam antibiotics with a broad spectrum of activity. This compound, a carbapenem antibiotic isolated from Streptomyces pluracidomyceticus, is of particular interest due to its intrinsic activity against a range of bacteria and its ability to inhibit β-lactamases. This dual-action potential makes it a compelling subject for further research and development in the fight against infectious diseases.

Chemical and Physical Properties

This compound is characterized by its carbapenem core structure, which is fundamental to its antibacterial activity. Key chemical identifiers and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₁₀S₂[1]
Molecular Weight 357.31 g/mol
IUPAC Name (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]
CAS Number 82138-64-5
Synonyms SF-2103A[1]

Mechanism of Action

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. The binding of this compound to these enzymes disrupts cell wall formation, leading to cell lysis and bacterial death.

A significant feature of this compound is its ability to inhibit β-lactamases. These enzymes are produced by resistant bacteria and hydrolyze the β-lactam ring of many antibiotics, rendering them inactive. By inhibiting β-lactamases, this compound can protect itself and potentially other co-administered β-lactam antibiotics from degradation, thereby overcoming a common resistance mechanism.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bactericidal Effect) CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Disruption leads to PluracidomycinB This compound PluracidomycinB->PBP Inhibits

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum

This compound has been reported to be active against a broad range of both Gram-positive and Gram-negative bacteria. Detailed quantitative data on its Minimum Inhibitory Concentrations (MICs) are available in specialized scientific literature, which should be consulted for a comprehensive understanding of its activity profile.

Experimental Protocols

The following sections outline the general methodologies for the production, isolation, and characterization of this compound, based on standard practices for natural product antibiotics.

Fermentation for this compound Production
  • Microorganism: Streptomyces pluracidomyceticus

  • Culture Medium: A suitable production medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

  • Fermentation Conditions: The fermentation is typically carried out in a submerged culture with aeration and agitation at a controlled temperature (e.g., 28-30°C) and pH for a period of several days to allow for optimal antibiotic production.

cluster_workflow Fermentation Workflow Inoculum Inoculum Preparation (Streptomyces pluracidomyceticus) Fermenter Production Fermenter Inoculum->Fermenter Inoculation Harvest Harvest (Separation of Biomass and Supernatant) Fermenter->Harvest After Incubation Supernatant Culture Supernatant (Containing this compound) Harvest->Supernatant

Figure 2. General workflow for the fermentation of this compound.

Isolation and Purification

A multi-step chromatographic process is typically employed to isolate and purify this compound from the fermentation broth.

  • Initial Extraction: The culture supernatant is subjected to adsorption chromatography using a non-polar resin to capture the antibiotic.

  • Ion-Exchange Chromatography: Further purification is achieved using anion-exchange chromatography, exploiting the acidic nature of this compound.

  • Gel Filtration Chromatography: Size-exclusion chromatography can be used to separate this compound from other molecules of different molecular weights.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final polishing step using RP-HPLC yields highly purified this compound.

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to standard protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilutions: The purified this compound is serially diluted in a multi-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under suitable conditions for bacterial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay

The ability of this compound to inhibit β-lactamases can be assessed using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

  • Reaction Mixture: A solution containing the β-lactamase enzyme and this compound (as the inhibitor) is prepared in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the nitrocefin substrate.

  • Spectrophotometric Monitoring: The hydrolysis of nitrocefin results in a color change that is monitored by measuring the increase in absorbance at a specific wavelength over time.

  • Calculation of Inhibition: The rate of hydrolysis in the presence of this compound is compared to the rate in its absence to determine the inhibitory activity.

Conclusion

This compound represents a promising carbapenem antibiotic with a dual mechanism of action that includes direct antibacterial activity and inhibition of β-lactamases. Its broad spectrum of activity warrants further investigation and development. The experimental protocols outlined in this guide provide a foundational framework for researchers to produce, isolate, and characterize this and other similar natural product antibiotics. For detailed quantitative data and specific experimental parameters, consulting the primary scientific literature is essential.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Detection and Quantification of Pluracidomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin (B1678899) B is a member of the pluracidomycin family of antibiotics, which exhibit potent activity against various bacteria. As with any antibiotic undergoing research and development, robust and reliable analytical methods are crucial for its detection, quantification, and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the analysis of Pluracidomycin B using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. The described method is intended to serve as a foundational protocol that can be further optimized and validated for specific applications, such as purity assessment, stability studies, and quantification in various matrices.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. This compound, being a polar molecule, will have a higher affinity for the mobile phase and will elute from the column. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the efficient elution of the analyte of interest while separating it from potential impurities. Detection is performed using a UV-Vis detector, as the chromophores within the this compound structure allow for its detection at a specific wavelength.

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., Dissolution in Mobile Phase A) Injection Inject Sample/Standard SamplePrep->Injection 20 µL injection volume StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->Injection Column C18 Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation Mobile Phase Gradient Detection UV Detection Separation->Detection Monitor at 270 nm Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Reporting Report Results Integration->Reporting

Caption: A schematic overview of the experimental workflow for the HPLC analysis of this compound.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 20 µL
Run Time 25 minutes

Protocol

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of Mobile Phase A to achieve a theoretical concentration within the range of the calibration curve.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Acquire the chromatograms and record the peak areas.

Data Analysis and Quantification

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is typically desired.

  • Quantification: Determine the concentration of this compound in the sample by interpolating the peak area of the sample chromatogram into the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes the typical validation parameters that should be assessed to ensure the reliability of the method.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Robustness Insensitive to minor changes in method parameters

Logical Relationship for Method Development

method_development_logic cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation cluster_outcome Outcome ColumnSelection Column Selection (e.g., C18) Gradient Gradient Optimization ColumnSelection->Gradient MobilePhase Mobile Phase Selection (Aqueous/Organic) MobilePhase->Gradient Detector Detector Wavelength (UV Scan) Detector->Gradient FlowRate Flow Rate Adjustment Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature Linearity Linearity & Range Temperature->Linearity Accuracy Accuracy Temperature->Accuracy Precision Precision Temperature->Precision Specificity Specificity Temperature->Specificity Robustness Robustness Temperature->Robustness FinalMethod Validated HPLC Method Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod Specificity->FinalMethod Robustness->FinalMethod

Caption: A flowchart illustrating the logical progression of HPLC method development and validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the analytical determination of this compound by HPLC. The described method is a starting point and should be thoroughly validated to ensure its suitability for the intended application. Adherence to good laboratory practices and proper system suitability checks are essential for obtaining accurate and reproducible results. This method will be a valuable tool for researchers and scientists involved in the discovery, development, and quality control of this compound.

Determining the Minimum Inhibitory Concentration (MIC) of Pluracidomycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin (B1678899) B is an antibiotic belonging to the pluracidomycin family, a group of natural products known for their antimicrobial properties. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of a new antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[1][2] This value is crucial for assessing the potency of the antibiotic, understanding its spectrum of activity, and providing a basis for further preclinical and clinical studies.

These application notes provide detailed protocols for determining the MIC of Pluracidomycin B using two standard methods: broth microdilution and agar (B569324) dilution, in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

While specific mechanistic studies on this compound are not widely available in the searched literature, antibiotics of various classes exert their effects through several primary mechanisms. These include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, disruption of the cell membrane, or interference with metabolic pathways.[3][4][5] For instance, β-lactam antibiotics inhibit the formation of the peptidoglycan layer in the bacterial cell wall, while aminoglycosides and macrolides bind to ribosomal subunits to inhibit protein synthesis.[2][3] Polymyxins disrupt the integrity of the bacterial cell membrane.[4] Further research is required to elucidate the precise mechanism of action of this compound.

Data Presentation

As no specific Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms were found in the performed searches, the following table is provided as a template for researchers to populate with their experimental data. This structured format allows for clear and easy comparison of the antimicrobial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

MicroorganismStrain IDMIC (µg/mL)Quality Control StrainQC MIC Range (µg/mL)
Staphylococcus aureusATCC® 29213™[Insert Data]S. aureus ATCC® 29213™[Insert QC Range]
Enterococcus faecalisATCC® 29212™[Insert Data]E. faecalis ATCC® 29212™[Insert QC Range]
Escherichia coliATCC® 25922™[Insert Data]E. coli ATCC® 25922™[Insert QC Range]
Pseudomonas aeruginosaATCC® 27853™[Insert Data]P. aeruginosa ATCC® 27853™[Insert QC Range]
[Insert other organisms][Insert Strain ID][Insert Data]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. These methods are based on established standards to ensure reproducibility and accuracy.

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Workflow for Broth Microdilution MIC Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Plate prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate at 35°C ± 2°C for 16-20 hours controls->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for the broth microdilution method to determine MIC.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates with round or flat bottoms

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The solvent should be chosen based on the solubility of the compound and should not have any antimicrobial activity at the concentration used.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

    • Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in the desired final concentration of this compound and bacteria.

  • Controls:

    • Growth Control: Include at least one well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum, with no antibiotic. This well should show turbidity after incubation.

    • Sterility Control: Include at least one well containing 100 µL of sterile CAMHB only. This well should remain clear after incubation.

  • Incubation:

    • Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Agar Dilution Method

This method is considered a reference method and involves incorporating this compound into an agar medium, which is then inoculated with the test organisms.

Workflow for Agar Dilution MIC Assay

AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solutions mix_and_pour Mix Antibiotic Dilutions with Molten Agar and Pour Plates prep_antibiotic->mix_and_pour prep_media Prepare Molten Mueller-Hinton Agar (MHA) prep_media->mix_and_pour prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Agar Plates with Bacterial Suspensions prep_inoculum->spot_inoculate mix_and_pour->spot_inoculate controls Include Growth Control Plate (No Antibiotic) spot_inoculate->controls incubation Incubate at 35°C ± 2°C for 16-20 hours controls->incubation read_results Examine Plates for Bacterial Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration Plate with No Growth read_results->determine_mic

Caption: Workflow for the agar dilution method to determine MIC.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculator (e.g., multipoint replicator) or micropipette

  • Water bath (45-50°C)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

    • Prepare a series of working solutions at 10 times the final desired concentrations in the agar.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Temper the molten agar in a water bath to 45-50°C.

    • For each desired concentration, add 1 part of the 10x this compound working solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing MHA without any antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator or a calibrated loop/micropipette, spot-inoculate the prepared agar plates with the bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded.

Quality Control

To ensure the accuracy and reliability of the MIC testing, it is essential to include quality control (QC) strains with known MIC values for standard antibiotics in each run. The results for the QC strains should fall within the acceptable ranges as defined by CLSI. The use of reference strains such as Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™, and Pseudomonas aeruginosa ATCC® 27853™ is recommended.

Conclusion

The broth microdilution and agar dilution methods are robust and standardized procedures for determining the Minimum Inhibitory Concentration of this compound. Adherence to these protocols will yield reliable and reproducible data that is essential for the continued development of this potential therapeutic agent. The provided data table template will aid in the systematic collection and comparison of MIC values against a diverse panel of bacterial pathogens.

References

Pluracidomycin B for Gram-Positive Bacterial Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of December 2025, detailed research data, including specific Minimum Inhibitory Concentrations (MICs) and dedicated experimental protocols for Pluracidomycin (B1678899) B, is not widely available in the public domain. Pluracidomycin B belongs to the pluracidomycin family of carbapenem (B1253116) antibiotics. The following information is based on the general characteristics of carbapenem antibiotics and standardized microbiological protocols.

Introduction

This compound is a member of the carbapenem class of β-lactam antibiotics. Carbapenems are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] They are often reserved for treating severe or multidrug-resistant infections.[1][2] This document provides an overview of the potential application of this compound in treating Gram-positive bacterial infections, based on the known mechanism of action of carbapenems, and includes standardized protocols for assessing its in vitro efficacy.

Mechanism of Action

Carbapenem antibiotics, including by extension this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] This disruption of the cell wall integrity leads to cell lysis and death.[3] The unique structure of carbapenems, with a trans-configuration side chain, confers resistance to many β-lactamases produced by bacteria.[1]

Carbapenem_Mechanism_of_Action cluster_bacteria Gram-Positive Bacterium Cell_Wall Peptidoglycan Cell Wall Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened wall leads to PBP Penicillin-Binding Proteins (PBPs) (Inhibited) PBP->Cell_Wall Synthesizes Pluracidomycin_B This compound (Carbapenem) Pluracidomycin_B->PBP Binds to and inhibits

Mechanism of action for carbapenem antibiotics.

In Vitro Activity

While specific data for this compound is unavailable, the general activity of carbapenems against Gram-positive bacteria is well-documented. For illustrative purposes, the following table shows typical Minimum Inhibitory Concentration (MIC) ranges for Meropenem, a widely used carbapenem, against common Gram-positive pathogens. It is important to note that these values are for Meropenem and not this compound, and are intended to provide a general understanding of the expected activity of this class of antibiotics.

Gram-Positive BacteriumMeropenem MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.015 - 0.25
Streptococcus pneumoniae≤0.06 - 2
Enterococcus faecalis1 - 16
Finegoldia magna≤0.06 - 0.25[5]
Parvimonas micra≤0.06 - 0.125[5]

Note: Data presented is for Meropenem and is intended for illustrative purposes only. The actual activity of this compound may vary.

Experimental Protocols

The following are standardized protocols for determining the in vitro efficacy of an antibiotic such as this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6][7]

Materials:

  • This compound (or other test antibiotic)

  • 96-well microtiter plates[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension of the test organism (e.g., Staphylococcus aureus), adjusted to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first well and serially diluted down the row.[9]

  • Inoculum Preparation: a. From a fresh culture, select several colonies and suspend them in a sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be 200 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6][7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Prepare_Antibiotic Prepare serial dilutions of this compound Inoculate_Plate Inoculate 96-well plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC value (lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC determination.

Conclusion

While specific data on this compound is limited, its classification as a carbapenem antibiotic suggests it holds potential for the treatment of Gram-positive bacterial infections. The general mechanism of action for this class involves the effective inhibition of bacterial cell wall synthesis, leading to bactericidal activity. Further research and public dissemination of data on this compound are necessary to fully elucidate its specific spectrum of activity and clinical utility. The standardized protocols provided here can be used to systematically evaluate its efficacy against a range of Gram-positive pathogens.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Pluracidomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pluracidomycin B is a potent antibiotic with a complex chemical structure, making its accurate quantification crucial for research, development, and quality control purposes. Due to its high polarity and potential lack of a strong UV chromophore, developing a robust and sensitive analytical method can be challenging. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for the reliable quantification of this compound in various sample matrices. The described protocol offers a comprehensive workflow from sample preparation to data analysis.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the effective extraction of this compound from the sample matrix while minimizing interferences.

a) For Aqueous Samples (e.g., Fermentation Broth):

  • Centrifuge the sample at 4000 rpm for 15 minutes to pellet insoluble materials.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

    • Load the filtered supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering polar impurities.

    • Elute this compound with an appropriate solvent, such as methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase initial conditions for HPLC analysis.

b) For Biological Matrices (e.g., Plasma):

  • To 500 µL of plasma, add 1 mL of acetonitrile (B52724) (or 5% trichloroacetic acid) to precipitate proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

HPLC Method

Given the polar nature of this compound (C₉H₁₁NO₁₀S₂), a reversed-phase method with a polar-embedded or polar-endcapped column is recommended to achieve adequate retention and peak shape.

  • Instrumentation: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: Waters ACQUITY UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) or equivalent reversed-phase column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    8.0 95
    9.0 95
    9.1 5

    | 12.0 | 5 |

Detection

Due to the absence of a significant UV chromophore, conventional UV detection may offer limited sensitivity. Therefore, ELSD or MS detection is recommended.

  • Primary Recommendation: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 SLM

    • Rationale: ELSD is a universal detector that provides a response proportional to the mass of the analyte, making it ideal for compounds with no or poor UV absorption.[3][4][5]

  • Alternative: Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[1][6][7]

    • Rationale: LC-MS offers superior sensitivity and specificity, allowing for unambiguous identification and quantification of this compound, even at very low concentrations.

  • Secondary Option: UV Detection

    • Wavelength: 210 nm

    • Rationale: If ELSD or MS is unavailable, detection at a low UV wavelength may be possible, although with potentially lower sensitivity and higher susceptibility to matrix interference.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed HPLC-ELSD/MS method for this compound, based on typical validation results for similar analytical methods.

ParameterSpecification
Linearity (R²) ≥ 0.998
Range 1 - 500 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD) Intraday: ≤ 2.0% Interday: ≤ 5.0%
Accuracy (% Recovery) 95% - 105%
Retention Time Approximately 4.5 min (dependent on exact system)

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the analytical protocol, from initial sample handling to final data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fermentation Broth) Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter SPE Solid-Phase Extraction (SPE) Cleanup & Concentration Filter->SPE Drydown Evaporation to Dryness SPE->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute Inject Injection into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (ELSD or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound quantification.

Disclaimer: This application note provides a proposed method based on the physicochemical properties of this compound and established analytical techniques for similar compounds. Method validation and optimization are required for specific applications.

References

Application Notes and Protocols for the Extraction of Pluracidomycin B from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pluracidomycin B is a potent antibiotic belonging to the carbapenem (B1253116) class, produced by the fermentation of Streptomyces pluracidomyceticus. Its unique structure and mechanism of action make it a compound of significant interest for further research and development. This document provides detailed application notes and protocols for the extraction and purification of this compound from fermentation broth, designed to guide researchers in obtaining this valuable secondary metabolite for their studies. The following protocols are based on established methods for the isolation of similar antibiotics and specific information available for Pluracidomycins.

Data Presentation: Representative Quantitative Data

The following table summarizes representative quantitative data for a typical this compound extraction and purification process. Please note that these values can vary depending on the fermentation conditions, strain productivity, and specific equipment used.

ParameterValueUnitNotes
Fermentation
Starting Culture Volume10L
This compound Titer150mg/LEstimated concentration in the clarified broth.
Extraction & Purification Step Volume (L) / Mass (g) Concentration (mg/L or mg/g) Purity (%)
Clarified Fermentation Broth9.5150~5
Amberlite XAD-16 Resin Eluate2675~30
Diaion HP-20 Chromatography Pool0.52430~75
Preparative HPLC Purified Fraction0.111475 (as solid)>95
Final Lyophilized Product1.151000 (as solid)>98

Experimental Protocols

Fermentation of Streptomyces pluracidomyceticus

A two-stage fermentation process is typically employed for the production of this compound.

a. Seed Culture Preparation:

  • Medium: Tryptic Soy Broth (TSB) containing (per liter): 17 g Tryptone, 3 g Soytone, 2.5 g Dextrose, 5 g NaCl, 2.5 g K2HPO4.

  • Inoculation: Inoculate a loopful of a sporulated culture of S. pluracidomyceticus into 100 mL of seed medium in a 500 mL Erlenmeyer flask.

  • Incubation: Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

b. Production Culture:

  • Medium: Production medium containing (per liter): 50 g Soluble Starch, 20 g Soybean Meal, 2 g Yeast Extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, 0.01 g FeSO4·7H2O, pH adjusted to 7.0 before sterilization.

  • Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

  • Fermentation: Ferment in a 15 L bioreactor with a working volume of 10 L. Maintain the temperature at 28°C, agitation at 300 rpm, and aeration at 1 vvm (volume of air per volume of medium per minute) for 5-7 days. Monitor this compound production by HPLC analysis of broth samples.

Extraction of this compound from Fermentation Broth

This protocol outlines the initial steps to capture this compound from the fermentation broth.

a. Broth Clarification:

  • Harvest the fermentation broth after the desired incubation period.

  • Adjust the pH of the broth to 6.0 using 1M HCl.

  • Separate the mycelium and other solid components from the broth by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm filter to obtain the clarified fermentation broth.

b. Adsorption Chromatography (Capture Step):

  • Pack a column with Amberlite XAD-16 resin and equilibrate it with deionized water.

  • Load the clarified fermentation broth onto the column at a flow rate of 2 bed volumes per hour.

  • After loading, wash the column with 3 bed volumes of deionized water to remove unbound impurities.

  • Elute the bound this compound with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 50%, 80% methanol). Collect fractions and monitor for the presence of this compound using HPLC.

  • Pool the fractions containing this compound.

Purification of this compound

This multi-step chromatography protocol is designed to achieve high purity of this compound.

a. Ion-Exchange Chromatography:

  • The pooled fractions from the adsorption chromatography are concentrated under reduced pressure.

  • The concentrated sample is loaded onto a Diaion HP-20 column pre-equilibrated with a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).

  • Elute the column with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

  • Collect fractions and analyze for this compound. Pool the active fractions.

b. Preparative High-Performance Liquid Chromatography (HPLC):

  • Concentrate the pooled fractions from the ion-exchange step.

  • Perform final purification using a preparative reverse-phase C18 HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 270 nm.

  • Collect the peak corresponding to this compound.

c. Desalting and Lyophilization:

  • Desalt the purified this compound fraction using a size-exclusion column (e.g., Sephadex G-10) eluted with water.[1]

  • Freeze the desalted solution and lyophilize to obtain this compound as a stable, dry powder.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G A Fermentation of S. pluracidomyceticus B Broth Clarification (Centrifugation & Filtration) A->B Harvest C Adsorption Chromatography (Amberlite XAD-16) B->C Clarified Broth D Ion-Exchange Chromatography (Diaion HP-20) C->D Crude Extract E Preparative HPLC (Reverse Phase C18) D->E Partially Purified Fraction F Desalting (Sephadex G-10) E->F Purified Fraction G Lyophilization F->G Desalted Product H Pure this compound G->H Final Product

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

G cluster_0 Initial Extraction cluster_1 Purification cluster_2 Final Processing Broth Fermentation Broth Clarification Clarification Broth->Clarification Adsorption Adsorption Chromatography Clarification->Adsorption IonExchange Ion-Exchange Chromatography Adsorption->IonExchange Impurity Removal PrepHPLC Preparative HPLC IonExchange->PrepHPLC High Resolution Separation Desalting Desalting PrepHPLC->Desalting Lyophilization Lyophilization Desalting->Lyophilization

Caption: Logical flow of the this compound purification process.

References

Troubleshooting & Optimization

Technical Support Center: Pluracidomycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pluracidomycin B production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a carbapenem (B1253116) antibiotic. It is a secondary metabolite produced by the bacterium Streptomyces pluracidomyceticus.

Q2: What are the general fermentation conditions for this compound production?

Optimal fermentation conditions for carbapenem antibiotics like this compound in Streptomyces species typically involve close control of nutritional and physical parameters. Key considerations include a rich medium containing specific carbon and nitrogen sources, maintained at a controlled pH and temperature, with adequate aeration.

Q3: What are the key precursors for this compound biosynthesis?

While the specific biosynthetic pathway for this compound is not extensively detailed in publicly available literature, by analogy to other carbapenems produced by Streptomyces, such as thienamycin, the key precursors are likely derived from amino acids (e.g., L-glutamate) and short-chain fatty acids (e.g., acetate (B1210297) or propionate (B1217596) from malonyl-CoA).[1]

Q4: How can I monitor this compound production during fermentation?

This compound concentration in the fermentation broth can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the antibiotic at different time points, helping to determine the optimal harvest time.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production.

Issue 1: Low or No Production of this compound

Possible Causes and Solutions:

  • Suboptimal Fermentation Medium: The composition of the growth medium is critical for secondary metabolite production.

    • Troubleshooting Steps:

      • Carbon Source Optimization: Systematically evaluate different carbon sources. While glucose is commonly used, other sugars or complex carbohydrates might enhance yield.

      • Nitrogen Source Evaluation: Test various organic and inorganic nitrogen sources. The carbon-to-nitrogen ratio is a crucial factor to optimize.

      • Phosphate (B84403) Limitation: In some Streptomyces fermentations, phosphate limitation can trigger secondary metabolite production. Experiment with varying phosphate concentrations in your medium.

      • Trace Metal Availability: Ensure the medium contains essential trace metals, as they are often cofactors for biosynthetic enzymes. For some carbapenem productions, cobaltous compounds have been found to be necessary.[2]

  • Incorrect Fermentation Parameters: Physical parameters must be tightly controlled.

    • Troubleshooting Steps:

      • pH Control: The optimal pH for this compound production may be different from the optimal pH for biomass growth. Implement a pH control strategy, testing a range of pH values (typically between 6.0 and 8.0).

      • Temperature Optimization: Determine the optimal temperature for antibiotic production, which may differ from the optimal growth temperature.

      • Aeration and Agitation: Inadequate oxygen supply can be a limiting factor. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen, especially during the stationary phase when secondary metabolite production is often highest.

  • Precursor Limitation: The biosynthesis of the carbapenem core and its side chains requires specific building blocks.

    • Troubleshooting Steps:

      • Precursor Feeding: Supplement the fermentation medium with potential precursors like L-glutamate, or short-chain fatty acids (or their precursors) at different stages of the fermentation. The timing and concentration of precursor addition should be optimized.

  • Strain Degeneration: Streptomyces strains can lose their ability to produce secondary metabolites after repeated subculturing.

    • Troubleshooting Steps:

      • Use Fresh Spore Stocks: Always start your fermentation from a fresh spore stock that has been properly stored.

      • Strain Re-isolation: If yield consistently remains low, consider re-isolating single colonies from your culture and screening them for this compound production.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

  • Variability in Inoculum: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.

    • Troubleshooting Steps:

      • Standardize Inoculum Preparation: Develop a standardized protocol for preparing your seed culture, including the age of the culture, inoculum volume, and growth medium.

      • Monitor Seed Culture Growth: Monitor the growth of your seed culture (e.g., by measuring optical density or packed cell volume) to ensure consistency before inoculating the production fermenter.

  • Inconsistent Medium Preparation: Minor variations in media components can lead to significant differences in yield.

    • Troubleshooting Steps:

      • Precise Media Component Measurement: Ensure accurate weighing and measurement of all media components.

      • Consistent Water Quality: Use purified water with consistent quality for all media preparations.

      • Sterilization Effects: Over-sterilization can degrade media components. Validate your sterilization cycle to ensure sterility without compromising medium quality.

Issue 3: Difficulty in Purifying this compound

Possible Causes and Solutions:

  • Inappropriate Extraction Method: this compound's chemical properties will dictate the most effective extraction and purification strategy.

    • Troubleshooting Steps:

      • Initial Clarification: After fermentation, the first step is to separate the biomass from the supernatant, which contains the this compound. This can be achieved by centrifugation or filtration.

      • Solvent Extraction: Due to the polar nature of many carbapenems, solvent extraction from the aqueous supernatant may be challenging. Experiment with different organic solvents and pH adjustments to optimize extraction.

      • Chromatographic Purification: A multi-step chromatography approach is often necessary to achieve high purity.

        • Ion-Exchange Chromatography: Can be effective for separating charged molecules like this compound.

        • Reversed-Phase Chromatography: Separates molecules based on hydrophobicity and is a powerful tool for final polishing steps.

  • Product Degradation: Carbapenems can be unstable under certain conditions (e.g., extreme pH or temperature).

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., 4°C) to minimize degradation.

      • pH Control: Buffer all solutions to a pH where this compound is known to be stable.

      • Minimize Processing Time: Work efficiently to reduce the time the product is in solution.

Data Presentation

Table 1: Example of Fermentation Parameter Optimization for a Carbapenem Antibiotic

ParameterRange TestedOptimal Value
Temperature (°C)25 - 3528
pH6.0 - 8.07.0
Agitation (rpm)150 - 250220
Glucose (g/L)20 - 6040
Soy Peptone (g/L)5 - 2515

Note: This table presents hypothetical data based on typical optimization experiments for carbapenem production in Streptomyces and should be adapted for specific this compound production.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces pluracidomyceticus for this compound Production
  • Inoculum Preparation:

    • Inoculate a loopful of S. pluracidomyceticus spores into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate a 2 L production fermenter containing 1 L of production medium with 5% (v/v) of the seed culture. A typical production medium might contain (per liter): 40 g glucose, 15 g soy peptone, 2 g yeast extract, 5 g NaCl, 1 g K2HPO4, 0.5 g MgSO4·7H2O, and 0.02 g CoCl2·6H2O.

    • Maintain the fermentation at 28°C with an agitation of 220 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).

    • Control the pH at 7.0 using automated addition of 1 M NaOH or 1 M HCl.

    • Collect samples aseptically at regular intervals (e.g., every 12 hours) to monitor biomass, pH, substrate consumption, and this compound production.

  • Harvesting:

    • Harvest the fermentation broth after a predetermined time (e.g., 120-168 hours), typically in the late stationary phase when this compound concentration is maximal.

Protocol 2: Downstream Processing for this compound Purification
  • Cell Removal:

    • Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the S. pluracidomyceticus cells.

    • Collect the supernatant, which contains the dissolved this compound.

  • Initial Purification by Ion-Exchange Chromatography:

    • Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with a low salt buffer at a slightly basic pH (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the clarified supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

    • Collect fractions and analyze for the presence of this compound using HPLC.

  • Desalting and Concentration:

    • Pool the fractions containing this compound.

    • Desalt and concentrate the pooled fractions using a tangential flow filtration system with an appropriate molecular weight cutoff membrane or through dialysis against a low ionic strength buffer.

  • Final Polishing by Reversed-Phase HPLC:

    • Further purify the desalted and concentrated sample using a preparative reversed-phase HPLC column (e.g., C18).

    • Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of a pairing agent like trifluoroacetic acid (TFA) if necessary.

    • Collect the peak corresponding to this compound.

  • Lyophilization:

    • Freeze-dry the purified this compound solution to obtain a stable powder.

Visualizations

Pluracidomycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_core_synthesis Carbapenem Core Biosynthesis cluster_tailoring Tailoring and Modification Amino_Acids L-Glutamate (from TCA Cycle) CarB_homolog Carboxymethylproline Synthase (CarB-like) Amino_Acids->CarB_homolog Fatty_Acid_Metabolism Malonyl-CoA (from Acetyl-CoA) Fatty_Acid_Metabolism->CarB_homolog Carbapenam Carbapenam Intermediate CarB_homolog->Carbapenam CarA_homolog Carbapenem Synthase (CarA-like) CarC_homolog Carbapenem Desaturase (CarC-like) CarA_homolog->CarC_homolog Carbapenem_Core Carbapenem Core Structure CarC_homolog->Carbapenem_Core Carbapenam->CarA_homolog Side_Chain_Attachment Side-Chain Attachment Enzymes Carbapenem_Core->Side_Chain_Attachment Pluracidomycin_B This compound Side_Chain_Attachment->Pluracidomycin_B

Caption: Generalized biosynthetic pathway for carbapenem antibiotics in Streptomyces.

Experimental_Workflow Inoculum_Prep Inoculum Preparation (Seed Culture) Fermentation Production Fermentation (Bioreactor) Inoculum_Prep->Fermentation Harvest Harvesting (Cell Separation) Fermentation->Harvest Purification Downstream Processing (Chromatography) Harvest->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Purified this compound Analysis->Final_Product Troubleshooting_Logic Low_Yield Low this compound Yield Check_Fermentation Review Fermentation Conditions Low_Yield->Check_Fermentation Check_Strain Evaluate Strain Viability Low_Yield->Check_Strain Check_Downstream Assess Downstream Processing Low_Yield->Check_Downstream Media_Optimization Optimize Media (C/N Ratio, Phosphate) Check_Fermentation->Media_Optimization Parameter_Optimization Optimize Parameters (pH, Temp, DO) Check_Fermentation->Parameter_Optimization Precursor_Feeding Test Precursor Feeding Check_Fermentation->Precursor_Feeding Fresh_Culture Use Fresh Spore Stock/ Re-isolate Strain Check_Strain->Fresh_Culture Optimize_Purification Optimize Purification (Resins, Buffers) Check_Downstream->Optimize_Purification Check_Degradation Investigate Product Degradation Check_Downstream->Check_Degradation

References

Technical Support Center: Optimizing Streptomyces pluracidomyceticus Fermentation for Pluracidomycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation of Streptomyces pluracidomyceticus for the production of Pluracidomycin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to consider for this compound production?

A1: The critical parameters for optimizing this compound production include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation. The interplay of these factors significantly influences cell growth and secondary metabolite synthesis.

Q2: I am observing poor growth of Streptomyces pluracidomyceticus. What could be the issue?

A2: Poor growth can be attributed to several factors:

  • Inoculum Quality: Ensure you are using a fresh and healthy seed culture. The age and quality of the inoculum are critical for a successful fermentation.

  • Media Composition: The nutrient balance in your media may not be optimal. Refer to the recommended media compositions in Table 1 and Table 2. Ensure all components are correctly weighed and dissolved.

  • pH: The initial pH of the culture medium is crucial. While a starting pH of 7.0 is generally recommended, it's advisable to monitor and, if necessary, control the pH throughout the fermentation process.

  • Temperature: Streptomyces species have an optimal temperature range for growth. For S. pluracidomyceticus, a temperature of 28°C has been reported for this compound production.

  • Aeration and Agitation: Inadequate oxygen supply can limit growth. Ensure sufficient aeration and agitation to maintain dissolved oxygen levels.

Q3: My Streptomyces pluracidomyceticus culture is growing well, but the yield of this compound is low. What can I do?

A3: Low yield despite good growth is a common issue in secondary metabolite production. Here are some troubleshooting steps:

  • Production Medium Composition: The optimal medium for growth may not be the best for antibiotic production. The provided protocol utilizes a specific production medium rich in tomato paste and dextrin.

  • Induction of Secondary Metabolism: Secondary metabolite production is often triggered by nutrient limitation or other stress factors. Ensure your fermentation runs long enough to enter the stationary phase, where secondary metabolism is typically activated.

  • Precursor Availability: The biosynthesis of this compound, a carbapenem (B1253116) antibiotic, requires specific precursors derived from primary metabolism. Ensure your medium provides adequate building blocks.

  • Feedback Inhibition: High concentrations of the antibiotic itself can sometimes inhibit further production. Consider strategies like fed-batch culture or in-situ product removal if this is suspected.

  • Strain Viability: Over time and with repeated subculturing, the productivity of a strain can decrease. It is advisable to go back to a fresh culture from a frozen stock.

Q4: Can I use a different medium than the one specified in the protocol?

A4: Yes, while a specific protocol is provided based on a patent for this compound production, you can experiment with other Streptomyces media. However, any new medium will require optimization of all other fermentation parameters. Table 2 provides compositions of common Streptomyces media that can be used as a starting point for optimization.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Foaming in the fermenter High protein content in the medium (e.g., peptone, yeast extract). High agitation rates.Add a sterile antifoaming agent (e.g., silicone-based) at a low concentration (e.g., 0.01-0.1%). Reduce agitation speed if it does not compromise dissolved oxygen levels.
Clumping or pellet formation of mycelia High agitation leading to shear stress. Specific characteristics of the strain.Optimize agitation speed. The formation of small, loose pellets can sometimes be beneficial for production, but dense, large clumps can lead to mass transfer limitations.
Contamination of the culture Improper sterilization of media or equipment. Non-sterile inoculation technique.Ensure all media and equipment are properly autoclaved. Use aseptic techniques during all handling procedures. Regularly check for contamination by microscopy and plating on control media.
Inconsistent batch-to-batch results Variability in raw materials (e.g., lot-to-lot differences in complex media components like yeast extract or peptone). Inconsistent inoculum preparation. Slight variations in fermentation parameters.Use high-quality, consistent raw materials. Standardize your inoculum preparation protocol. Carefully monitor and control all fermentation parameters.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces pluracidomyceticus for this compound Production

This protocol is based on the methodology described in European Patent EP0169058A2.

1. Seed Culture Preparation: a. Prepare the seed medium as detailed in Table 1. b. Sterilize the medium by autoclaving at 121°C for 20 minutes. c. After cooling, inoculate the medium with a fresh culture of Streptomyces pluracidomyceticus. d. Incubate at 28°C for 48 hours with rotation at 180 rpm.

2. Production Fermentation: a. Prepare the production medium as detailed in Table 1. b. Sterilize the medium in the fermenter at 121°C for 30 minutes. c. After cooling, inoculate the production medium with the seed culture (a 4% v/v inoculation is a good starting point). d. Set the fermentation parameters:

  • Temperature: 28°C
  • Aeration: 1 volume of air per volume of medium per minute (vvm)
  • Agitation: 150-350 rpm (adjust to maintain dissolved oxygen and mixing)
  • Internal Pressure: 0.2 kg/cm ² G e. Run the fermentation for approximately 65 hours. Monitor pH, dissolved oxygen, and cell growth throughout the process.

3. This compound Isolation (General Steps): a. At the end of the fermentation, add EDTA to the broth to a final concentration of 500 µg/ml. b. Separate the supernatant from the mycelia by centrifugation. c. The this compound is in the supernatant and can be further purified using chromatographic techniques.

Data Presentation

Table 1: Media Composition for this compound Production

ComponentSeed Medium (g/L)Production Medium (g/L)
Peptone10.0-
Beef Extract5.0-
Yeast Extract2.512.0 (as dry yeast)
Sodium Chloride2.5-
Tomato Paste-24.0
Dextrin-24.0
Cobalt Chloride (6H₂O)-0.006
pH7.0 (before sterilization)7.0 (before sterilization)

Table 2: Common Media for Streptomyces Fermentation

ComponentISP Medium 2 (g/L)Tryptone Soya Broth (g/L)Starch Casein Agar (g/L)
Yeast Extract4.0--
Malt Extract10.0--
Dextrose4.02.5-
Tryptone-17.0-
Soy Peptone-3.0-
Sodium Chloride-5.02.0
Dipotassium Phosphate-2.52.0
Soluble Starch--10.0
Casein--0.3
Potassium Nitrate--2.0
Magnesium Sulfate--0.05
Calcium Carbonate--0.02
Ferrous Sulfate--0.01
Agar20.015.015.0
pH7.27.37.0

Visualizations

Experimental Workflow

Fermentation_Workflow Figure 1: Experimental Workflow for this compound Production cluster_seed Seed Culture Preparation cluster_production Production Fermentation cluster_downstream Downstream Processing Inoculation Inoculate Seed Medium Incubation_Seed Incubate at 28°C, 180 rpm for 48h Inoculation->Incubation_Seed Inoculation_Prod Inoculate Production Medium Incubation_Seed->Inoculation_Prod 4% v/v Fermentation Ferment at 28°C for 65h (Aeration: 1 vvm, Agitation: 150-350 rpm) Inoculation_Prod->Fermentation Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifuge to separate supernatant Harvest->Centrifugation Purification Purify this compound from supernatant Centrifugation->Purification

Caption: Figure 1: Experimental Workflow for this compound Production.

Biosynthetic Pathway

This compound is a member of the carbapenem class of β-lactam antibiotics. While the specific biosynthetic pathway for this compound in S. pluracidomyceticus is not fully elucidated in publicly available literature, a generalized pathway for carbapenem biosynthesis in Streptomyces is presented below. This pathway illustrates the key enzymatic steps starting from primary metabolites.

Carbapenem_Biosynthesis Figure 2: Generalized Carbapenem Biosynthesis Pathway cluster_precursors Primary Metabolite Precursors cluster_biosynthesis Core Biosynthesis cluster_final_product Final Product Malonyl_CoA Malonyl-CoA Carboxymethylproline (2S,5S)-Carboxymethylproline Malonyl_CoA->Carboxymethylproline CarB (Synthase) Glutamate L-Glutamate Glutamate->Carboxymethylproline CarB (Synthase) Carbapenam (3S,5S)-Carbapenam Carboxymethylproline->Carbapenam CarA (β-lactam synthetase) Carbapenem_core Carbapenem Core Structure Carbapenam->Carbapenem_core CarC (Desaturase/Epimerase) Pluracidomycin_B This compound Carbapenem_core->Pluracidomycin_B Tailoring Enzymes (e.g., sulfotransferases, hydroxylases)

Caption: Figure 2: Generalized Carbapenem Biosynthesis Pathway.

Pluracidomycin B stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Pluracidomycin (B1678899) B Technical Support Center

Welcome to the technical support center for Pluracidomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which antibiotic class does it belong?

This compound is a member of the pluracidomycin family of antibiotics, which are characterized by a carbapenem (B1253116) core structure. Carbapenems are a class of β-lactam antibiotics known for their broad spectrum of antibacterial activity. The central feature of their activity is the β-lactam ring, which is also the primary site of chemical instability.

Q2: My this compound solution appears to be losing antibacterial activity over time. What are the likely causes?

Loss of activity is typically due to the chemical degradation of the this compound molecule. The most common cause is the hydrolysis of the β-lactam ring, which is susceptible to cleavage under various conditions. Key factors that accelerate degradation in aqueous solutions include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring. Near-neutral pH is generally preferred for storage of solutions.

  • Temperature: Higher temperatures significantly increase the rate of degradation. Solutions should be kept cold and protected from heat.[1][2]

  • Presence of Nucleophiles: Buffers containing nucleophiles (e.g., Tris) can potentially react with and open the β-lactam ring.

  • Enzymatic Degradation: If working with bacterial cultures or lysates, the presence of β-lactamase enzymes will rapidly inactivate this compound.[3][4]

Q3: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not extensively published, general guidelines for carbapenems should be followed to maximize shelf-life:

  • Solid Form: Store as a dry powder at or below -20°C, protected from moisture and light. In solid form, carbapenems are significantly more stable than in solution.[1]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO or a buffered aqueous solution at neutral pH) and store them in aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions daily from frozen stocks. If solutions must be stored for short periods (e.g., during an experiment), they should be kept on ice (0-4°C).

Q4: How can I monitor the degradation of my this compound sample?

Degradation can be monitored using both analytical chemistry techniques and microbiological assays:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the most common approach. Degradation is observed as a decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to degradation products.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of degradation products, helping to elucidate the degradation pathway.

  • Bioassays: A microbiological assay, such as a Minimum Inhibitory Concentration (MIC) test, can be performed to determine if the biological activity of the compound has decreased. A loss of potency indicates degradation.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: Inconsistent or No Antibacterial Activity Observed

If you are not observing the expected antibacterial effect from your this compound sample, follow this troubleshooting workflow.

G start Start: Inconsistent or No Activity check_prep Was the solution prepared fresh? start->check_prep fresh_yes Yes check_prep->fresh_yes Yes fresh_no No check_prep->fresh_no No check_storage How was the solid stored? fresh_yes->check_storage prepare_fresh Prepare fresh solution from solid stock. Re-test. fresh_no->prepare_fresh storage_ok Properly (-20°C, dry) check_storage->storage_ok storage_bad Improperly (RT, humid) check_storage->storage_bad check_conc Verify concentration (e.g., by UV-Vis or HPLC). storage_ok->check_conc order_new Compound may be degraded. Order new stock. storage_bad->order_new conc_ok Concentration OK check_conc->conc_ok conc_bad Concentration Incorrect check_conc->conc_bad check_assay Review experimental protocol. Check for inactivating agents (e.g., β-lactamases in media). conc_ok->check_assay adjust_conc Adjust concentration. Re-test. conc_bad->adjust_conc assay_ok Protocol OK check_assay->assay_ok assay_bad Protocol Issue Identified check_assay->assay_bad stability_test Perform formal stability test (HPLC or Bioassay) to confirm degradation. assay_ok->stability_test modify_assay Modify protocol. Re-test. assay_bad->modify_assay

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

The appearance of new peaks during HPLC analysis of a this compound sample is a direct indication of degradation.

  • Primary Degradation Pathway: The most probable degradation event is the hydrolysis of the β-lactam ring. This creates a new, more polar compound that will typically have a shorter retention time on a reverse-phase HPLC column.

G cluster_0 Hydrolytic Degradation of Carbapenem Core A This compound (Active Carbapenem Structure) B Ring-Opened Product (Inactive) A->B H₂O (catalyzed by H⁺, OH⁻, or β-lactamase)

Caption: Generalized hydrolytic degradation of the carbapenem core.

  • Forced Degradation: To confirm that the new peaks are indeed related to this compound, a forced degradation study can be performed. Intentionally exposing the compound to stress conditions (acid, base, heat) should increase the size of the unknown peaks while decreasing the parent peak, confirming the relationship.

Data Presentation: Stability of Related Carbapenems

While specific quantitative stability data for this compound is limited in the public domain, data from other carbapenems like Meropenem and Imipenem provide a useful reference for their general lability in solution.

Table 1: Stability of Meropenem in Solution at Various Temperatures (Data is illustrative, based on published studies for Meropenem)

Temperature (°C)DiluentConcentration (mg/mL)Time to 10% Degradation (T₉₀)
40.9% NaCl20~48 hours
250.9% NaCl20~6 hours
370.9% NaCl20< 2 hours

Table 2: Effect of pH on Carbapenem Stability (General trends for carbapenem class)

pH RangeStabilityPrimary Degradation Mechanism
< 4LowAcid-catalyzed hydrolysis
6 - 7.5OptimalMinimal hydrolysis
> 8LowBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general method for monitoring the chemical stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • This compound reference standard.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan from 220-400 nm; quantify at ~300 nm (typical for the carbapenem chromophore).

    • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in the diluent.

    • Prepare working standards (e.g., 1, 5, 10, 50, 100 µg/mL) for a calibration curve.

    • Prepare the stability samples by dissolving this compound in the desired aqueous buffer or media.

    • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the stability sample, dilute it to fall within the calibration curve range, and inject it into the HPLC.

    • Monitor the decrease in the area of the this compound peak over time to determine the rate of degradation.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

G cluster_stress Apply Stress Conditions (in parallel) start Start: Forced Degradation Study prep_stock Prepare this compound Stock Solution start->prep_stock acid Acidic (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Basic (e.g., 0.1 M NaOH, RT) prep_stock->base oxid Oxidative (e.g., 3% H₂O₂, RT) prep_stock->oxid heat Thermal (e.g., 80°C in solution) prep_stock->heat light Photolytic (ICH light chamber) prep_stock->light sample Sample at Time Points (e.g., 0, 2, 8, 24 hr) acid->sample base->sample oxid->sample heat->sample light->sample neutralize Neutralize Acid/Base (if applicable) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Assess Peak Purity analyze->evaluate finish End: Stability Profile Established evaluate->finish

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Pluracidomycin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Pluracidomycin B purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Question 1: Why am I observing a low yield of this compound after purification?

Answer: Low yield can be attributed to several factors, primarily the chemical instability of this compound. The molecule is susceptible to both acid and base-catalyzed degradation.[1] To mitigate this, it is crucial to maintain the pH of all solutions throughout the purification process as close to its point of maximum stability, which is pH 6.63.[1]

Additionally, consider the following potential causes for low yield:

  • Suboptimal Extraction: Inefficient extraction from the fermentation broth will lead to a lower starting amount for purification.

  • Improper Solid-Phase Extraction (SPE): If using SPE for initial cleanup, ensure the chosen sorbent and elution conditions are optimized for this compound to prevent irreversible binding or premature elution.

  • Overly Aggressive Elution in Chromatography: Using harsh elution conditions, such as very high concentrations of organic solvents or extreme pH, can lead to product loss.

  • Multiple Purification Steps: Each chromatographic step will inevitably result in some product loss. It is advisable to streamline the purification workflow to the minimum number of steps required to achieve the desired purity.

Question 2: My purified this compound shows low purity with multiple unknown peaks in the chromatogram. What are the likely impurities and how can I remove them?

Answer: Impurities in a this compound preparation can originate from the fermentation broth (media components, other metabolites) or from the degradation of the target molecule itself.

  • Degradation Products: As this compound is unstable at pH values deviating from 6.63, you may be observing its degradation products.[1] Under basic conditions, hydrolysis of the α,β-unsaturated lactone is a major degradation pathway.[1] Acidic conditions can lead to dehydration, forming a C9-C11 phosphorinane derivative.[1] Maintaining a stable pH is the most effective way to minimize the formation of these impurities.

  • Related Polyketides: Fermentation processes often produce a series of structurally related compounds. These can be challenging to separate due to similar physicochemical properties. High-resolution chromatography techniques are often required.

  • Media Components: Residual sugars, salts, and other components from the fermentation medium can co-elute with your target compound. A desalting step, such as size-exclusion chromatography (e.g., Sephadex G-10), can be effective in removing these.

To improve purity, consider a multi-step purification strategy that employs different separation principles. For example, an initial ion-exchange chromatography step can be followed by a reversed-phase HPLC step for polishing.

Question 3: I am having difficulty achieving good separation between this compound and a closely eluting impurity during HPLC. How can I improve the resolution?

Answer: Improving chromatographic resolution can be achieved by systematically optimizing several parameters:

  • Mobile Phase Composition: Fine-tune the organic solvent-to-aqueous buffer ratio. A shallower gradient during elution can help separate closely eluting peaks.

  • Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which will offer different selectivity.

  • Temperature: Operating the column at a slightly elevated or reduced temperature can alter the selectivity and efficiency of the separation.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.

  • pH of the Mobile Phase: As this compound has ionizable groups, adjusting the pH of the mobile phase (while staying close to the stability maximum of pH 6.63) can alter its retention time and selectivity relative to impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step in purifying this compound from a fermentation broth?

A1: The initial step should be the removal of biomass, typically by centrifugation. The resulting supernatant can then be subjected to a preliminary purification and concentration step, such as solid-phase extraction (SPE) or precipitation, before proceeding to chromatography.

Q2: What type of chromatography is most effective for this compound purification?

A2: A multi-step chromatographic approach is generally most effective. A typical workflow might include:

  • Ion-Exchange Chromatography (IEX): As an initial capture step to separate this compound from neutral and like-charged impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a high-resolution polishing step to separate this compound from structurally similar impurities.

Q3: How should I store purified this compound?

A3: To ensure long-term stability, purified this compound should be stored as a lyophilized powder at -20°C or below. If in solution, it should be kept at a pH of 6.63, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.

Data Presentation

The following tables provide a template for summarizing quantitative data from your purification experiments. The values presented are hypothetical and should be replaced with your experimental data.

Table 1: Summary of a Multi-Step this compound Purification

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purity (%)
Cleared Supernatant150015010010010
Ion-Exchange Chromatography2001206008060
Reversed-Phase HPLC909911006699

Table 2: Comparison of Different HPLC Columns for this compound Polishing

Column TypeMobile PhaseResolution (this compound vs. Impurity X)Recovery (%)Purity (%)
C18 (5 µm, 4.6x250 mm)Acetonitrile/Water Gradient with 0.1% Formic Acid1.29295
Phenyl-Hexyl (5 µm, 4.6x250 mm)Acetonitrile/Water Gradient with 0.1% Formic Acid1.88998
C8 (5 µm, 4.6x250 mm)Methanol/Water Gradient with 0.1% Formic Acid1.19594

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography (IEX) for Initial Purification

  • Column: DEAE-Sepharose or a similar weak anion exchange resin.

  • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, with 1 M NaCl.

  • Procedure: a. Equilibrate the column with 5 column volumes (CV) of Buffer A. b. Load the sample, which has been buffer-exchanged into Buffer A. c. Wash the column with 5 CV of Buffer A to remove unbound impurities. d. Elute bound molecules with a linear gradient of 0-50% Buffer B over 20 CV. e. Collect fractions and assay for this compound activity or presence. f. Pool the active fractions.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Polishing

  • Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Water with 0.1% formic acid (adjust to pH ~6.5 with ammonium (B1175870) hydroxide (B78521) if needed for stability).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Procedure: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the sample (from IEX, after appropriate sample preparation). c. Elute with a linear gradient of 5% to 65% Mobile Phase B over 40 minutes. d. Monitor the elution profile at an appropriate UV wavelength. e. Collect fractions corresponding to the this compound peak. f. Combine pure fractions and proceed with solvent removal (e.g., lyophilization).

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Steps cluster_2 Downstream Processing - Chromatography cluster_3 Final Product Fermentation Fermentation of Streptomyces sp. Centrifugation Centrifugation to Remove Biomass Fermentation->Centrifugation Supernatant Cleared Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Concentration & Initial Cleanup) Supernatant->SPE IEX Ion-Exchange Chromatography (Capture Step) SPE->IEX RPHPLC Reversed-Phase HPLC (Polishing Step) IEX->RPHPLC PureProduct Pure this compound (>95% Purity) RPHPLC->PureProduct

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions LowYield Low Yield pH_Instability pH Instability (Maintain pH 6.63) LowYield->pH_Instability Check Chrom_Opt Suboptimal Chromatography (Optimize Gradient, Column, etc.) LowYield->Chrom_Opt Evaluate LowPurity Low Purity LowPurity->pH_Instability Check Degradation Degradation Products LowPurity->Degradation Analyze for Related_Impurities Related Impurities LowPurity->Related_Impurities Consider LowPurity->Chrom_Opt Optimize pH_Instability->Degradation leads to

Caption: Troubleshooting logic for common issues in this compound purification.

References

Navigating the Challenges of Pluracidomycin B Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Pluracidomycin B, navigating its formulation and solubility can present significant hurdles. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies. While specific public data on this compound is limited, this guide offers foundational strategies and protocols based on established practices for similar antibiotic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to determine the solubility of this compound?

A1: A preliminary solubility screening is recommended. This involves testing the solubility of this compound in a range of aqueous and organic solvents at different pH values. This initial assessment will help identify promising solvent systems for further development.

Q2: What common issues might I encounter when dissolving this compound?

A2: Researchers may face challenges such as poor aqueous solubility, precipitation over time, and degradation at certain pH levels. These issues can lead to inconsistent results in bioassays and difficulties in developing a stable formulation.

Q3: What strategies can be employed to enhance the solubility of this compound?

A3: Several techniques can be used to improve the solubility of poorly soluble antibiotics.[1][2][3][4] These include:

  • pH adjustment: Assessing the pH-solubility profile to find the optimal pH for dissolution.

  • Co-solvents: Using a mixture of solvents to increase solubility.[5]

  • Surfactants: Employing surfactants to aid in the dispersion and solubilization of the compound.[5]

  • Solid dispersion: Dispersing this compound in a carrier matrix to improve its dissolution rate.[1][2]

  • Particle size reduction: Decreasing the particle size to increase the surface area for dissolution.[1][3]

Q4: What are suitable excipients for formulating this compound?

A4: The choice of excipients is crucial for the stability and efficacy of the final formulation.[6][7][8] Common excipients for antibiotic formulations include:

  • Diluents: To increase the bulk of the formulation.[8][9]

  • Binders: To hold the ingredients together in a solid dosage form.[8][9]

  • Disintegrants: To facilitate the breakup of the tablet upon administration.[8][9]

  • Lubricants: To prevent adhesion to manufacturing equipment.[8][9]

  • Suspending agents: For liquid formulations, such as xanthan gum or carboxymethylcellulose.[10]

  • Preservatives: To prevent microbial growth in liquid formulations, such as sodium benzoate.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in Aqueous Solution - Low intrinsic aqueous solubility- pH is at or near the isoelectric point- Supersaturation- Conduct a pH-solubility profile to identify the optimal pH range.- Add a co-solvent (e.g., ethanol, propylene (B89431) glycol) or a surfactant.- Prepare a solid dispersion of this compound with a hydrophilic carrier.
Inconsistent Bioassay Results - Incomplete dissolution of the compound- Degradation of the compound in the assay medium- Adsorption to labware- Visually inspect for undissolved particles and filter the solution if necessary.- Assess the stability of this compound in the bioassay medium over the experiment's duration.- Use low-adsorption labware (e.g., polypropylene) and consider adding a small amount of a non-ionic surfactant.
Poor Oral Bioavailability in Animal Models - Low solubility in gastrointestinal fluids- Poor membrane permeability- Instability in acidic environments- Formulate with solubility enhancers such as cyclodextrins or use a self-emulsifying drug delivery system (SEDDS).- Investigate the use of permeation enhancers.- Consider enteric-coated formulations to protect the drug from stomach acid.
Phase Separation in Liquid Formulation - Incompatible excipients- Insufficient concentration of suspending or emulsifying agents- Changes in temperature or pH during storage- Review the compatibility of all excipients.- Optimize the concentration of the suspending or emulsifying agent.- Conduct stability studies under different storage conditions to identify the optimal formulation.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvents.

Methodology:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL or µg/mL.

Protocol 2: pH-Dependent Solubility Profile

Objective: To evaluate the solubility of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Follow the steps outlined in Protocol 1 for each buffer.

  • Plot the measured solubility as a function of pH.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility Solubility Assessment cluster_formulation Formulation Development start Start: this compound Powder solubility_screen Preliminary Solubility Screen (Various Solvents) start->solubility_screen ph_solubility pH-Dependent Solubility Profile solubility_screen->ph_solubility data_analysis Analyze Solubility Data ph_solubility->data_analysis formulation_strategy Select Formulation Strategy (e.g., Co-solvent, Solid Dispersion) data_analysis->formulation_strategy excipient_selection Excipient Compatibility Screening formulation_strategy->excipient_selection prototype_formulation Prepare Prototype Formulations excipient_selection->prototype_formulation stability_testing Conduct Stability Studies prototype_formulation->stability_testing end Optimized Formulation stability_testing->end

Caption: A logical workflow for solubility assessment and formulation development of this compound.

Caption: A troubleshooting flowchart for addressing solubility issues with this compound.

References

Technical Support Center: Enhancing the Bioactivity of Pluracidomycin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pluracidomycin (B1678899) B and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Pluracidomycin B and what is its known mechanism of action?

This compound is a novel antibiotic with β-lactamase inhibitory activity.[1] It belongs to the pluracidomycin family of antibiotics, which also includes Pluracidomycin C and D. These compounds are produced by the fermentation of Streptomyces pluracidomyceticus.[1] The core structure of this compound contains a 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid moiety, which is characteristic of many β-lactam antibiotics. Its primary mechanism of action is the inhibition of β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics in many pathogenic bacteria.

Q2: How can the bioactivity of this compound be enhanced?

Enhancing the bioactivity of this compound derivatives typically involves chemical modifications to its core structure to improve properties such as:

  • Increased affinity for penicillin-binding proteins (PBPs): Modifications can be designed to improve the binding of the compound to the active site of bacterial PBPs.

  • Enhanced β-lactamase inhibition: Structural changes can increase the compound's potency and spectrum against various β-lactamase enzymes.

  • Improved cell permeability: Modifications can be made to increase the penetration of the compound through the outer membrane of Gram-negative bacteria.

  • Reduced susceptibility to efflux pumps: Derivatives can be designed to be poor substrates for bacterial efflux pumps, a common mechanism of antibiotic resistance.[2]

Structure-activity relationship (SAR) studies are crucial for rationally designing more potent analogs.[3][4][5][6][7]

Q3: What are common challenges in synthesizing this compound derivatives?

The synthesis of this compound derivatives can present several challenges, including:

  • Stereochemical control: The core bicyclic ring system contains multiple stereocenters that must be controlled during synthesis to ensure the desired biological activity.

  • Protection and deprotection of functional groups: The molecule contains several reactive functional groups that require careful protection and deprotection strategies during synthesis.

  • Purification of final compounds: The polarity and potential instability of the final compounds can make purification by standard chromatographic techniques challenging.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound derivatives.

Problem 1: Low Yield of Synthesized Derivative

Possible Causes:

  • Incomplete reaction.

  • Side reactions consuming starting material or product.

  • Degradation of the product during reaction or workup.

  • Loss of product during purification.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, solvent, and catalyst to minimize side reactions and improve yield.

  • Inert Atmosphere: If your intermediates or final product are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Technique: Explore different purification methods. If silica (B1680970) gel chromatography is causing degradation, consider alternative techniques like preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

Problem 2: Inconsistent or No Antibacterial Activity in Bioassays

Possible Causes:

  • Inaccurate determination of the Minimum Inhibitory Concentration (MIC).

  • Issues with the bacterial strain or inoculum preparation.

  • Degradation of the compound in the assay medium.

  • The derivative lacks inherent antibacterial activity.

Troubleshooting Steps:

  • Verify MIC Measurement: Ensure that the MIC testing is performed according to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[8] Use appropriate positive and negative controls. The Kirby-Bauer disk diffusion test can be a useful initial screening method, but MIC determination through broth microdilution is more quantitative.[9]

  • Check Bacterial Culture: Confirm the identity and purity of your bacterial strain. Ensure the inoculum is prepared to the correct density (e.g., 0.5 McFarland standard).

  • Compound Stability: Assess the stability of your compound in the assay medium over the incubation period. This can be done by quantifying the compound concentration at the beginning and end of the assay using HPLC.

  • Structure-Activity Relationship (SAR) Analysis: If multiple derivatives show no activity, re-evaluate your design strategy based on SAR principles. Consider if the modifications have inadvertently removed a critical pharmacophore.

Problem 3: Derivative Shows High Activity Against Gram-Positive but Not Gram-Negative Bacteria

Possible Causes:

  • Poor penetration of the outer membrane of Gram-negative bacteria.

  • Efflux of the compound by Gram-negative specific efflux pumps.

Troubleshooting Steps:

  • Outer Membrane Permeabilization Assay: Perform assays to determine if your compound can cross the outer membrane. This can be done using outer membrane permeabilizing agents as controls.

  • Efflux Pump Inhibition: Test the activity of your derivative in combination with known efflux pump inhibitors.[2] A significant increase in activity would suggest that your compound is a substrate for efflux pumps.

  • Chemical Modification: Design new derivatives with features known to enhance Gram-negative penetration, such as the addition of cationic groups or the reduction of molecular size and lipophilicity.

Quantitative Data Summary

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

CompoundModificationMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusβ-lactamase Inhibition (IC50, µM)
This compound-1640.5
Derivative 1C3-side chain modification820.2
Derivative 2C6-side chain modification3281.2
Derivative 3Esterification of C2-carboxyl>6432>10

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a target bacterium.

Materials:

  • This compound derivative stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the this compound derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: β-Lactamase Inhibition Assay

Objective: To determine the concentration of a this compound derivative that inhibits 50% of the activity of a specific β-lactamase enzyme (IC50).

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • Nitrocefin (B1678963) (a chromogenic β-lactam substrate)

  • This compound derivative stock solution

  • Phosphate (B84403) buffer (pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound derivative in phosphate buffer.

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Add the different concentrations of the this compound derivative to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each derivative concentration compared to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for Bioactivity Enhancement cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination characterization->mic_testing beta_lactamase_assay β-Lactamase Inhibition Assay characterization->beta_lactamase_assay sar_analysis SAR Analysis mic_testing->sar_analysis beta_lactamase_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for enhancing this compound derivative bioactivity.

Troubleshooting_MIC Troubleshooting Inconsistent MIC Results cluster_compound Compound Issues cluster_assay Assay Conditions cluster_biology Biological Factors start Inconsistent/No Antibacterial Activity check_purity Verify Compound Purity & Identity start->check_purity check_protocol Review MIC Protocol (CLSI) start->check_protocol check_strain Confirm Bacterial Strain Identity start->check_strain check_stability Assess Stability in Assay Medium check_purity->check_stability check_inoculum Verify Inoculum Density check_protocol->check_inoculum check_controls Check Positive/Negative Controls check_inoculum->check_controls resistance_mech Consider Intrinsic Resistance check_strain->resistance_mech

Caption: Troubleshooting guide for inconsistent MIC results.

Signaling_Pathway Mechanism of Action of this compound Derivatives cluster_cell_wall Bacterial Cell Wall Synthesis cluster_resistance Resistance Mechanism pluracidomycin This compound Derivative pbp Penicillin-Binding Proteins (PBPs) pluracidomycin->pbp inhibits beta_lactamase β-Lactamase pluracidomycin->beta_lactamase inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking catalyzes cell_lysis Cell Lysis & Death crosslinking->cell_lysis disruption leads to inactivation Inactivation of Antibiotic beta_lactamase->inactivation hydrolyzes beta_lactam_antibiotic β-Lactam Antibiotic beta_lactam_antibiotic->inactivation

Caption: Dual mechanism of action of this compound derivatives.

References

Validation & Comparative

Meropenem: A Comprehensive Efficacy Guide Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial resistance, understanding the efficacy of last-resort antibiotics is paramount. This guide provides a detailed comparison of meropenem's performance, particularly against resistant bacterial strains, supported by experimental data. While this report aims to draw a comparison with Pluracidomycin (B1678899) B, extensive searches have yielded no specific biological or efficacy data for a compound explicitly named "Pluracidomycin B." The available literature refers to the pluracidomycin family of antibiotics, identifying them as carbapenems, but provides no basis for a direct comparison with meropenem (B701). Therefore, this guide will focus on the well-documented efficacy of meropenem.

Meropenem: Mechanism of Action

Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] It readily penetrates the cell walls of most Gram-positive and Gram-negative bacteria and binds to penicillin-binding proteins (PBPs).[1][2][3] This binding inhibits the transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.[2][3][4] A key advantage of meropenem is its high resistance to degradation by most bacterial β-lactamases, enzymes that inactivate many other β-lactam antibiotics.[3][5]

dot graph "Meropenem_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Meropenem [label="Meropenem", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BacterialCell [label="Bacterial Cell", shape=ellipse, fillcolor="#F1F3F4"]; PBP [label="Penicillin-Binding\nProteins (PBPs)", fillcolor="#FBBC05", fontcolor="#202124"]; Peptidoglycan [label="Peptidoglycan Synthesis\n(Cell Wall Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellLysis [label="Cell Lysis and Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Meropenem -> BacterialCell [label="Penetrates"]; BacterialCell -> PBP; Meropenem -> PBP [label="Binds to and inhibits"]; PBP -> Peptidoglycan [label="Catalyzes"]; Peptidoglycan -> CellLysis [label="Inhibition leads to", style=dashed]; } Meropenem's mechanism of action.

Efficacy of Meropenem Against Resistant Strains

Meropenem demonstrates potent activity against a wide array of resistant bacteria, including those producing extended-spectrum β-lactamases (ESBLs). However, the emergence of carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant (MDR) organisms presents a significant challenge.

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of meropenem against various resistant bacterial strains from several studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainResistance MechanismMeropenem MIC Range (µg/mL)Reference
Klebsiella pneumoniaeKPC-producing8 to >256[5]
Klebsiella pneumoniaeCarbapenem-Resistant (CRKP)≥8[5]
Escherichia coliCarbapenem-Resistant (CREC)16 to 128[6]
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)>32[7]
Pseudomonas aeruginosaMultidrug-Resistant (MDR)4 to 64[8]

Note: MIC values can vary significantly depending on the specific isolate and the testing methodology used.

Experimental Protocols

Below are the methodologies for key experiments cited in the efficacy data.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining MIC is broth microdilution , as recommended by the Clinical and Laboratory Standards Institute (CLSI).

dot graph "MIC_Determination_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; PrepareInoculum [label="Prepare standardized\nbacterial inoculum", fillcolor="#FFFFFF"]; SerialDilution [label="Perform serial two-fold\ndilutions of meropenem\nin microtiter plate", fillcolor="#FFFFFF"]; Inoculate [label="Inoculate each well\nwith bacterial suspension", fillcolor="#FFFFFF"]; Incubate [label="Incubate at 35-37°C\nfor 16-20 hours", fillcolor="#FFFFFF"]; ReadResults [label="Visually inspect for\nturbidity (bacterial growth)", fillcolor="#FFFFFF"]; DetermineMIC [label="MIC is the lowest concentration\nwith no visible growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> PrepareInoculum; PrepareInoculum -> SerialDilution; SerialDilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadResults; ReadResults -> DetermineMIC; DetermineMIC -> End; } Workflow for MIC determination.

Detailed Steps:

  • Bacterial Strain Preparation: Isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution: Meropenem is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under specific atmospheric and temperature conditions.

  • Result Interpretation: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Logical Relationships in Resistance and Treatment

The development of resistance to carbapenems like meropenem is a complex process often involving the production of carbapenemases, enzymes that hydrolyze the antibiotic. This has led to the exploration of combination therapies.

dot graph "Resistance_and_Combination_Therapy" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Meropenem [label="Meropenem", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ResistantBacteria [label="Resistant Bacteria\n(e.g., KPC-producing K. pneumoniae)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbapenemase [label="Carbapenemase\nProduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Meropenem\nHydrolysis", shape=ellipse, fillcolor="#F1F3F4"]; TreatmentFailure [label="Treatment Failure", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; CombinationTherapy [label="Combination Therapy\n(e.g., Meropenem + Vaborbactam)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="β-lactamase Inhibitor\n(Vaborbactam)", fillcolor="#FFFFFF"]; RestoredActivity [label="Restored Meropenem\nActivity", shape=ellipse, fillcolor="#FFFFFF"];

Meropenem -> ResistantBacteria [label="Targets"]; ResistantBacteria -> Carbapenemase; Carbapenemase -> Hydrolysis [label="Leads to"]; Hydrolysis -> TreatmentFailure; Meropenem -> TreatmentFailure [style=dotted]; CombinationTherapy -> ResistantBacteria [label="Effective against"]; CombinationTherapy -> Inhibitor [label="Contains"]; Inhibitor -> Carbapenemase [label="Inhibits"]; Inhibitor -> RestoredActivity [label="Results in"]; } Logic of resistance and combination therapy.

Conclusion

Meropenem remains a critical antibiotic for treating severe infections caused by multidrug-resistant bacteria. Its broad spectrum of activity and stability against many β-lactamases make it a reliable therapeutic option. However, the rise of carbapenem-resistant strains necessitates continuous surveillance of its efficacy and the development of novel therapeutic strategies, such as combination therapies with β-lactamase inhibitors. While a direct comparison with this compound is not possible due to the lack of available data, the comprehensive information on meropenem presented here serves as a valuable resource for the scientific community.

References

Validating the Bioactivity of Purified Pluracidomycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of purified Pluracidomycin B, a potent β-lactamase inhibitor. Through objective comparisons with established alternatives and supported by detailed experimental protocols, this document serves as a crucial resource for researchers engaged in antibiotic discovery and development.

Introduction to this compound

This compound is a naturally occurring antibiotic with a core β-lactam structure, endowing it with the ability to inhibit β-lactamase enzymes. These enzymes are a primary mechanism of resistance in many pathogenic bacteria, hydrolyzing and inactivating β-lactam antibiotics. By neutralizing these enzymes, this compound can restore the efficacy of β-lactam antibiotics when used in combination therapy. This guide outlines the necessary experimental procedures to quantify its inhibitory activity and compare its performance against other well-established β-lactamase inhibitors.

Comparative Bioactivity Analysis

To objectively assess the bioactivity of this compound, its performance is compared against three widely used β-lactamase inhibitors: Clavulanic Acid, Sulbactam (B1307), and Tazobactam. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of β-Lactamase Inhibitors Against Key Bacterial Pathogens (µg/mL)

Bacterial StrainThis compoundClavulanic Acid (in combination with Amoxicillin)Sulbactam (in combination with Ampicillin or Cefoperazone)Tazobactam (in combination with Piperacillin)
Staphylococcus aureus (Methicillin-Susceptible)Data Pending8[1]2[2]1[3][4]
Staphylococcus aureus (Methicillin-Resistant)Data Pending8[1]Data Pending>256[3]
Escherichia coliData Pending≤8[5][6]4/2 - >128/64[7]≤2 - >8[8]
Klebsiella pneumoniaeData Pending>64[9][10]32[11]4 - ≥1024[12]
Pseudomonas aeruginosaData PendingData Pending8-16[13]4 - >128[14]

Note: MIC values for combination drugs are often presented for the β-lactam component, with the inhibitor at a fixed concentration. The data presented here is a summary from various studies and may vary depending on the specific strain and testing conditions.

Experimental Protocols

Accurate and reproducible experimental design is paramount for validating bioactivity. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and for assessing β-lactamase inhibition.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound and comparator compounds that inhibits the visible growth of a specific bacterium.

Materials:

  • Purified this compound

  • Comparator β-lactamase inhibitors (Clavulanic Acid, Sulbactam, Tazobactam)

  • β-lactam antibiotic (e.g., Ampicillin or Piperacillin) for combination testing

  • Bacterial strains (e.g., S. aureus, E. coli, K. pneumoniae, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound and each comparator drug in a suitable solvent.

    • Perform serial two-fold dilutions of each drug in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

    • For combination testing, add a fixed concentration of the β-lactam antibiotic to each well containing the serially diluted inhibitor.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the drug at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This colorimetric assay is used to quantify the inhibitory effect of this compound on β-lactamase activity.

Objective: To measure the reduction in β-lactamase activity in the presence of this compound.

Materials:

  • Purified this compound

  • Comparator β-lactamase inhibitors

  • Purified β-lactamase enzyme (e.g., from Bacillus cereus or a specific clinical isolate)

  • Nitrocefin (a chromogenic cephalosporin (B10832234) substrate)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the β-lactamase enzyme in phosphate buffer.

    • Prepare serial dilutions of this compound and comparator inhibitors in phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of each inhibitor dilution.

    • Add 20 µL of the β-lactamase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Include a control well with the enzyme but no inhibitor.

  • Substrate Addition and Measurement:

    • Prepare a fresh solution of Nitrocefin in phosphate buffer.

    • Add 160 µL of the Nitrocefin solution to each well to initiate the reaction.

    • Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The hydrolysis of Nitrocefin results in a color change, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of Nitrocefin hydrolysis for each inhibitor concentration by determining the change in absorbance over time.

    • Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀).

Visualizing Experimental Workflows and Pathways

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in the Minimum Inhibitory Concentration assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Colony Selection B Inoculum Preparation (0.5 McFarland) A->B C Inoculum Dilution B->C E Inoculation of Wells C->E D Serial Drug Dilution in 96-well Plate D->E F Incubation (16-20h at 35°C) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Figure 1. Workflow for MIC determination.
Signaling Pathway of β-Lactamase Inhibition

This diagram depicts the general mechanism by which a β-lactamase inhibitor like this compound protects a β-lactam antibiotic from degradation.

Inhibition_Pathway cluster_components Molecular Components cluster_interaction Interaction & Outcome B-Lactam_Antibiotic β-Lactam Antibiotic Hydrolysis Antibiotic Hydrolysis (Resistance) B-Lactam_Antibiotic->Hydrolysis Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition (Bacterial Death) B-Lactam_Antibiotic->Cell_Wall_Synthesis_Inhibition Pluracidomycin_B This compound Binding Binding & Inactivation Pluracidomycin_B->Binding Inhibits B-Lactamase β-Lactamase Enzyme B-Lactamase->Binding B-Lactamase->Hydrolysis Catalyzes Binding->Cell_Wall_Synthesis_Inhibition Allows

Figure 2. β-Lactamase inhibition mechanism.

Conclusion

The validation of this compound's bioactivity through rigorous, standardized testing is a critical step in its development as a potential therapeutic agent. This guide provides the necessary framework for conducting a thorough comparative analysis. By adhering to these protocols, researchers can generate the robust data required to establish the efficacy of this compound and inform its future clinical applications in combating antibiotic resistance.

References

Comparative Analysis of Pluracidomycin B and Tazobactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the β-lactamase inhibitor tazobactam (B1681243) and the antibiotic Pluracidomycin B. While extensive experimental data is available for tazobactam, allowing for a thorough evaluation of its performance, publicly accessible data for this compound is scarce. This document summarizes the available information for both compounds, highlighting the existing data for tazobactam and the current knowledge gaps for this compound, to aid researchers, scientists, and drug development professionals.

Executive Summary

Tazobactam: A Potent β-Lactamase Inhibitor

Tazobactam is a penicillanic acid sulfone derivative that acts as a "suicide inhibitor" of many bacterial β-lactamases. It irreversibly binds to the active site of these enzymes, preventing them from hydrolyzing and inactivating β-lactam antibiotics.

Mechanism of Action

Tazobactam's primary mechanism of action is the inhibition of β-lactamase enzymes.[1][2] By itself, tazobactam has weak antibacterial activity. Its utility lies in its combination with β-lactam antibiotics, such as piperacillin (B28561) and ceftolozane, where it protects the partner antibiotic from degradation by β-lactamases produced by resistant bacteria. This broadens the spectrum of activity of the partner antibiotic to include many β-lactamase-producing strains.[3]

dot

Tazobactam_Mechanism cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Piperacillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Inhibition leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Tazobactam Tazobactam Tazobactam->Beta_Lactamase Irreversibly Inhibits

Caption: Mechanism of action of tazobactam in combination with a β-lactam antibiotic.

Spectrum of Activity and Efficacy

The efficacy of tazobactam is demonstrated by the reduction in the Minimum Inhibitory Concentrations (MICs) of its partner antibiotics against β-lactamase-producing bacteria. When combined with piperacillin, tazobactam is effective against a wide range of Gram-positive and Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[4][5][6][7]

Table 1: Piperacillin-Tazobactam (B1260346) MIC Values against ESBL-Producing E. coli and K. pneumoniae

OrganismPiperacillin-Tazobactam MIC Range (µg/mL)Piperacillin-Tazobactam Susceptible Breakpoint (CLSI) (µg/mL)Reference
E. coli (ESBL-producing)4 - 16≤ 16/4[4]
K. pneumoniae (ESBL-producing)32 to >32≤ 16/4[4]

Note: MIC values are for piperacillin with a fixed concentration of tazobactam (usually 4 µg/mL).

β-Lactamase Inhibition

Tazobactam exhibits potent inhibitory activity against a variety of β-lactamases, particularly Ambler Class A enzymes, including many ESBLs.[1] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50).

Table 2: IC50 Values of Tazobactam against Various β-Lactamases

β-Lactamase EnzymeAmbler ClassTazobactam IC50 (µM)Reference
TEM-1A0.003[8]
SHV-5A0.036[8]
CTX-M-15A0.002[8]
KPC-2A0.043[8]
AmpC (P. aeruginosa)C0.16[8]
OXA-48D0.077[8]
In Vivo Efficacy

Numerous in vivo studies have demonstrated the efficacy of piperacillin-tazobactam in treating various bacterial infections. In a murine pneumonia model with ESBL-producing K. pneumoniae, piperacillin-tazobactam treatment resulted in survival at a low bacterial inoculum.[9] Another study in a neutropenic murine thigh infection model showed that the efficacy of piperacillin-tazobactam is dependent on the time the free drug concentration remains above the MIC.[10]

This compound: An Antibiotic with Limited Data

This compound belongs to the pluramycin class of antibiotics. While this class of compounds is known for its antibacterial and antitumor activities, specific experimental data for this compound is not available in the peer-reviewed scientific literature accessed for this guide.

Postulated Mechanism of Action

Based on the general mechanism of action of pluramycin-type antibiotics, it can be postulated that this compound may interfere with bacterial cell wall synthesis. Pluramycins are known to inhibit peptidoglycan biosynthesis, a critical process for bacterial survival. However, without specific studies on this compound, this remains a hypothesis.

dot

Pluracidomycin_B_Hypothesized_Mechanism cluster_bacteria Bacterial Cell Pluracidomycin_B This compound (Hypothesized) Cell_Wall_Synthesis_Enzymes Cell Wall Synthesis Enzymes Pluracidomycin_B->Cell_Wall_Synthesis_Enzymes Inhibits? Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Wall_Synthesis_Enzymes->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Loss of integrity leads to MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Prepare serial dilutions of piperacillin-tazobactam in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate microtiter plate with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End IC50_Determination_Workflow Start Start Prepare_Reagents Prepare purified β-lactamase, nitrocefin (B1678963), and serial dilutions of tazobactam Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate β-lactamase with tazobactam dilutions Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add nitrocefin to initiate the reaction Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure absorbance at 490 nm over time (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities for each inhibitor concentration Measure_Absorbance->Calculate_Velocity Plot_Data Plot percent inhibition vs. log of inhibitor concentration Calculate_Velocity->Plot_Data Determine_IC50 IC50 is the concentration of inhibitor that causes 50% inhibition of enzyme activity Plot_Data->Determine_IC50 End End Determine_IC50->End

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Pluracidomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Pluracidomycin B must adhere to stringent disposal procedures due to its significant health and environmental risks. As a potent compound with potential mutagenic, carcinogenic, and reproductive toxicity effects, its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Profile of this compound

This compound is classified with multiple hazard statements, underscoring the need for cautious handling and disposal.[1]

Hazard StatementGHS ClassificationDescription
H340Germ cell mutagenicity: Category 1BMay cause genetic defects.[1]
H351Carcinogenicity: Category 2Suspected of causing cancer.[1]
H361Reproductive toxicity: Category 2Suspected of damaging fertility or the unborn child.[1]

Core Disposal Protocol: A Step-by-Step Guide

The primary directive for the disposal of this compound is to utilize an approved hazardous waste disposal facility.[1] Disposing of this substance down the drain or with regular laboratory trash is strictly prohibited. The following protocol outlines the necessary steps for its safe management and disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal preparation, it is imperative to use appropriate PPE and engineering controls.

  • PPE: Wear protective gloves, a lab coat or protective clothing, and eye/face protection.[1]

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

Step 2: Waste Segregation and Containment

Proper segregation and containment are crucial to prevent accidental exposure and to comply with waste management regulations.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be compatible with the chemical nature of the waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and the associated hazard symbols (e.g., health hazard).

  • Types of Waste:

    • Solid Waste: This includes unused or expired this compound powder, contaminated lab supplies such as weighing paper, spatulas, and disposable labware.

    • Liquid Waste: This includes solutions containing this compound.

    • Contaminated PPE: Heavily contaminated gloves, disposable lab coats, and other PPE should be collected in the designated hazardous waste container.

Step 3: Storage Pending Disposal

Proper storage of the hazardous waste container while awaiting pickup by a disposal service is a critical safety measure.

  • Secure Location: The waste container should be stored in a designated, secure area that is inaccessible to unauthorized personnel.[1] The storage area should be well-ventilated.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Professional Waste Disposal

The final and most critical step is the disposal of the contained waste through a licensed and approved hazardous waste disposal company.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved vendors for hazardous waste disposal. Contact them to schedule a pickup.

  • Documentation: Ensure all necessary waste disposal forms and manifests are completed accurately as required by your institution and local regulations.

  • Handover: Follow the specific instructions provided by the waste disposal vendor for the safe handover of the waste container.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Work in a Certified Chemical Fume Hood A->B C Segregate this compound Waste (Solid, Liquid, Contaminated PPE) B->C D Place in a Labeled, Leak-Proof Hazardous Waste Container C->D E Store Container in a Secure, Designated Area D->E F Utilize Secondary Containment E->F G Contact Approved Hazardous Waste Disposal Vendor F->G H Complete Required Waste Manifests G->H I Arrange for Waste Pickup and Final Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures in Case of a Spill

In the event of an accidental spill of this compound, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Isolate the Area: Prevent entry into the spill area.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.[1]

  • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance and assistance with the cleanup.

  • Cleanup: Only trained personnel with the appropriate PPE and spill cleanup materials should handle the cleanup of a this compound spill. The waste generated from the cleanup must also be disposed of as hazardous waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards of this compound.

References

Essential Safety and Logistics for Handling Pluracidomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Pluracidomycin B, a member of the pluramycin and carbapenem (B1253116) classes of antibiotics, requires stringent handling protocols due to its potential cytotoxic properties. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the compound being handled, the procedures to be performed, and the potential for aerosol generation.

Personal Protective Equipment (PPE)

The minimum PPE required for handling this compound is outlined below. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination[2].

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides an extra layer of protection against potential permeation of the cytotoxic compound.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Protects personal clothing and skin from contamination. Should be discarded as cytotoxic waste after use[3].
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols of the compound.
Face Shield Required when there is a significant risk of splashing.Provides an additional layer of protection for the face in conjunction with safety glasses or goggles.
Respiratory Protection A fit-tested N95 respirator or higher.Recommended when handling the powdered form of the compound or when there is a risk of aerosolization.
Engineering Controls and Designated Areas

All manipulations of this compound, especially handling of the pure compound or preparation of stock solutions, should be performed in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). This is to control exposure at the source and prevent the dispersal of the hazardous material[4]. The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

Spill Management

A cytotoxic spill kit must be readily available in any area where this compound is handled. The contents should include appropriate PPE, absorbent materials, and designated waste disposal bags[3].

Spill SizeProcedure
Small Spill (<5 mL or <5 g) 1. Alert personnel in the immediate area. 2. Don appropriate PPE from the spill kit. 3. Contain the spill with absorbent pads. 4. Clean the area with a suitable decontaminating agent, followed by a rinse with water. 5. Dispose of all contaminated materials in a designated cytotoxic waste container.
Large Spill (>5 mL or >5 g) 1. Evacuate the area immediately. 2. Cordon off the affected area and post warning signs. 3. Contact the institutional safety officer or emergency response team. 4. Only trained personnel with appropriate respiratory protection should perform the cleanup.
Waste Disposal

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations. This includes unused compound, contaminated PPE, labware, and spill cleanup materials[5][6].

Waste TypeDisposal Container
Sharps (needles, scalpels) Puncture-resistant, purple-lidded sharps container labeled "Cytotoxic Waste"[7].
Solid Waste (gloves, gowns, vials) Leak-proof, purple waste bags or containers clearly labeled "Cytotoxic Waste"[6][7].
Liquid Waste Collected in a sealed, shatter-resistant container, clearly labeled "Cytotoxic Liquid Waste".

All cytotoxic waste must be segregated from other waste streams and disposed of via high-temperature incineration by a licensed hazardous waste contractor[7].

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assemble all necessary materials (this compound, solvents, labware) B Don appropriate PPE (Double gloves, gown, eye protection) A->B C Prepare designated work area (Fume hood/BSC with absorbent liner) B->C D Weigh powdered this compound in a containment balance or fume hood C->D Enter designated handling area E Prepare stock solution (Add solvent carefully to avoid splashes) D->E F Perform experimental procedures (e.g., cell culture treatment) E->F G Decontaminate work surfaces and equipment F->G Complete experiment H Segregate and dispose of all cytotoxic waste in designated containers G->H I Doff PPE in the correct order to avoid contamination H->I J Wash hands thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedures.

G cluster_risk Risk Assessment cluster_ppe Required PPE Risk Experimental Procedure Powder Handling Powdered Compound Risk->Powder Liquid Handling Dilute Solutions Risk->Liquid Splash Potential for Splashing Risk->Splash Respirator N95 Respirator Powder->Respirator Aerosol risk BasePPE Standard PPE: - Double Gloves - Disposable Gown - Safety Glasses Liquid->BasePPE FaceShield Face Shield Splash->FaceShield Splash risk Respirator->BasePPE FaceShield->BasePPE

Caption: PPE Selection Logic for this compound Handling.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.